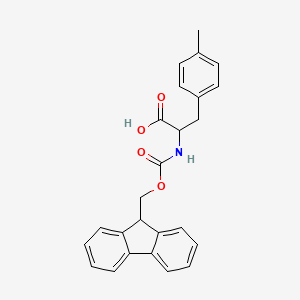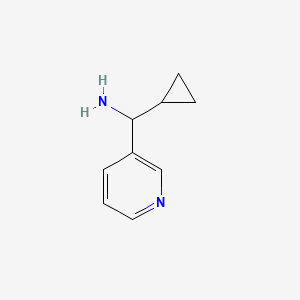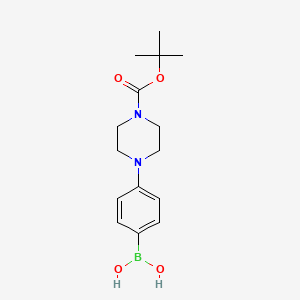
4-(4-BOC-哌嗪基)苯硼酸
描述
“4-(4-BOC-Piperazino)phenylboronic acid” is a useful reactant for the preparation of radiolabeled compounds . It is also known as "tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate" .
Synthesis Analysis
Pinacol boronic esters, such as “4-(4-BOC-Piperazino)phenylboronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of “4-(4-BOC-Piperazino)phenylboronic acid” is C15H23BN2O4. The molecular weight is 306.17 g/mol. Another related compound, “4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester”, has the empirical formula C22H35BN2O4 .Chemical Reactions Analysis
As mentioned earlier, the protodeboronation of pinacol boronic esters like “4-(4-BOC-Piperazino)phenylboronic acid” can be achieved using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学研究应用
合成和化学应用
微波介导的Suzuki–Miyaura交叉偶联:4-(4-BOC-哌嗪基)苯硼酸已被用于通过微波介导的Suzuki–Miyaura偶联合成Boc保护的(哌嗪-1-基甲基)联苯,促进了联苯库的多样化(Spencer et al., 2011)。
双苯并硼酸酯和硼酸类似物的合成:这种化合物已被用于合成高生物活性的双苯并硼酸酯及其苯硼酸类似物,突显了其在创造新化学结构中的作用(Adamczyk-Woźniak等,2013)。
生物医学应用
杀真菌活性:其衍生物已被研究用于对抗各种真菌的杀真菌活性,显示出显著的抑制活性,这对于开发新的抗真菌药物至关重要(Wieczorek et al., 2014)。
抗病毒治疗:含有苯硼酸修饰的纳米颗粒,包括4-(4-BOC-哌嗪基)苯硼酸,已显示出作为潜在抗病毒抑制剂的潜力,特别是对抗丙型肝炎病毒(Khanal et al., 2013)。
基因转染:含有苯硼酸基团的改性聚乙烯亚胺,源自4-(4-BOC-哌嗪基)苯硼酸,已展示出增强的基因传递效率,表明其在基因治疗中的潜力(Peng et al., 2010)。
材料科学
传感器开发:含有苯硼酸的哌嗪基化合物,与4-(4-BOC-哌嗪基)苯硼酸相关,已应用于离子选择性电极中,表明它们在开发对多巴胺和其他化合物敏感且选择性传感器方面的实用性(Durka et al., 2019)。
碳纳米管调制:苯硼酸,包括4-(4-BOC-哌嗪基)苯硼酸的衍生物,已被用于调制碳纳米管的性质,这对于纳米技术和材料科学应用至关重要(Mu et al., 2012)。
作用机制
Target of Action
Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in the functionalizing deboronation of alkyl boronic esters .
Mode of Action
The compound is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters, utilizing a radical approach . This process is part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may influence pathways involving these esters .
Pharmacokinetics
The compound’s molecular weight (38831) and its structure suggest it may have certain pharmacokinetic properties .
Result of Action
The compound is a useful reactant for the preparation of 211At- and 125I-radiolabeled compounds . Its role in the protodeboronation of alkyl boronic esters and the subsequent formal anti-Markovnikov alkene hydromethylation suggests it may contribute to the synthesis of various organic compounds .
安全和危害
The safety data sheet for “4-(4-Boc-Piperazino)phenylboronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should not be released into the environment . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .
未来方向
属性
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOBSWUEXKOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411922 | |
| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457613-78-4 | |
| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

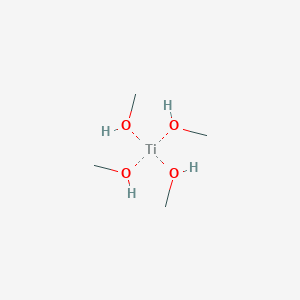



![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)


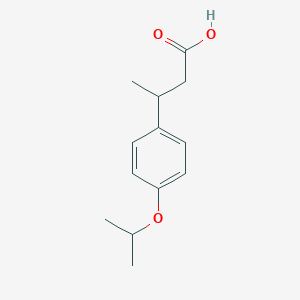

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

